1,5-Anhydro D-Fructose 2-Hydrate
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Overview
Description
1,5-Anhydro D-Fructose 2-Hydrate is a bioactive monosaccharide that is produced through the degradation of glycogen, starch, and maltosaccharides.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Anhydro D-Fructose 2-Hydrate can be synthesized enzymatically from starch using alpha-1,4-glucan lyase or chemically from D-glucose or D-fructose in a few steps with high yields . The enzymatic method involves the use of alpha-1,4-glucan lyase, which cleaves the alpha-1,4-glycosidic bonds in starch to produce 1,5-Anhydro D-Fructose . The chemical synthesis involves the conversion of D-glucose or D-fructose through a series of reactions, including isomerization and dehydration .
Industrial Production Methods
Industrial production of this compound involves the use of genetically engineered microorganisms or cell-free reactors that express the necessary enzymes for its synthesis . This method allows for large-scale production and purification of the compound, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro D-Fructose 2-Hydrate undergoes various chemical reactions, including oxidation, reduction, and dehydration .
Common Reagents and Conditions
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include 1,5-anhydro-D-glucitol, ascopyrone P, and microthecin .
Scientific Research Applications
1,5-Anhydro D-Fructose 2-Hydrate has a wide range of scientific research applications:
Mechanism of Action
1,5-Anhydro D-Fructose 2-Hydrate exerts its effects through various molecular targets and pathways:
Satiety Regulation: It activates oxytocin neurons in the paraventricular nucleus of the hypothalamus, leading to suppressed feeding behavior.
Anti-Microbial Action: The compound inhibits the growth of Gram-positive bacteria by interfering with their ability to regenerate NADPH.
Anti-Inflammatory and Anti-Cancer Effects: It modulates inflammatory pathways and induces apoptosis in cancer cells.
Comparison with Similar Compounds
1,5-Anhydro D-Fructose 2-Hydrate is unique compared to other similar compounds due to its wide range of bioactive properties and applications. Similar compounds include:
1,5-Anhydro-D-Glucitol: A metabolite of 1,5-Anhydro D-Fructose with applications in diabetes management.
Ascopyrone P: A dehydration product with antimicrobial and antioxidant properties.
Microthecin: Another derivative with anti-microbial effects.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(4S,5S,6R)-6-(hydroxymethyl)oxane-3,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(8)5(9)6(10,11)2-12-3/h3-5,7-11H,1-2H2/t3-,4-,5+/m1/s1 |
InChI Key |
XFOMARSOADLZQX-WDCZJNDASA-N |
Isomeric SMILES |
C1C([C@H]([C@@H]([C@H](O1)CO)O)O)(O)O |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)(O)O |
Origin of Product |
United States |
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